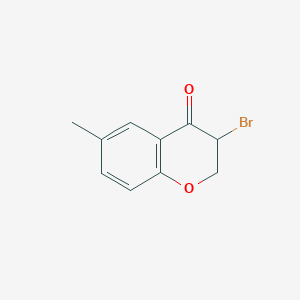

3-Bromo-6-methylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRMXMEAUTDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471404 | |

| Record name | 3-BROMO-6-METHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67064-52-2 | |

| Record name | 3-BROMO-6-METHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bielectrophilic Scaffold: A Technical Guide to 3-Bromo-6-methylchromone (CAS 102653-68-9) in Drug Discovery

Executive Summary & Structural Nomenclature

In medicinal chemistry and rational drug design, halogenated oxygen-containing heterocycles serve as critical building blocks for synthesizing complex bioactive molecules. While frequently queried under the saturated nomenclature "3-bromo-6-methylchroman-4-one," CAS registry number 102653-68-9 strictly identifies the unsaturated analog: 3-bromo-6-methyl-4H-chromen-4-one (commonly referred to as 3-bromo-6-methylchromone).

The presence of the C2-C3 double bond is not merely a semantic distinction; it is the fundamental structural feature that dictates the molecule's reactivity. The conjugation of the C4 carbonyl group with the heterocyclic oxygen creates a highly polarized system, rendering this compound a powerful "bielectrophile" capable of undergoing both transition-metal-catalyzed cross-coupling and base-mediated domino cyclization reactions[1].

Physicochemical Properties

To ensure rigorous experimental design, the foundational chemical and physical identifiers of CAS 102653-68-9 are summarized below.

Table 1: Physicochemical & Structural Identifiers

| Property | Value |

| CAS Number | 102653-68-9 |

| Chemical Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.07 g/mol |

| SMILES String | O=C1C2=CC(C)=CC=C2OC=C1Br |

| InChIKey | MSGSIDWZOPALIZ-UHFFFAOYSA-N |

| Storage Class | 11 (Combustible Solids) |

| Water Hazard Class | WGK 3 (Highly water-endangering) |

Mechanistic Reactivity Profile

The utility of 3-bromo-6-methylchromone in drug discovery stems from its dual electrophilic nature.

-

C3-Bromide Activation: The C-Br bond at the 3-position is highly susceptible to oxidative addition by palladium catalysts, making it an ideal substrate for Suzuki-Miyaura cross-coupling to generate 6-methylisoflavonoid derivatives[2].

-

C2 Nucleophilic Susceptibility: The electron-withdrawing effect of the C3 bromine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the chromone system. This makes the C2 position highly vulnerable to Michael-type nucleophilic attack by dinucleophiles (such as thiones), triggering a domino sequence of ring-opening and subsequent ring-closure to form complex fused heterocycles like thienoindoles[1].

Reactivity map of 3-Bromo-6-methylchromone highlighting dual electrophilic pathways.

Experimental Workflows & Self-Validating Protocols

The following methodologies detail the exact synthesis routes leveraging this scaffold, explicitly outlining the causality behind reagent selection and the built-in analytical checks required for a self-validating system.

Protocol A: Synthesis of 6-Methylisoflavonoids via Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation of the C3 position via C-Br activation[3].

-

Step 1: Reagent Preparation. In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3-bromo-6-methylchromone (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Causality: The argon atmosphere prevents the premature oxidation of the palladium catalyst. K₂CO₃ is selected as a mild base to facilitate the transmetalation step without inducing unwanted base-catalyzed ring-opening of the chromone core.

-

-

Step 2: Catalyst Addition. Add Pd(PPh₃)₄ (0.05 eq) and a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1).

-

Causality: This specific biphasic solvent system ensures the solubility of both the hydrophobic organic substrates and the inorganic base, maximizing the interfacial reaction rate[2].

-

-

Step 3: Thermal Activation & Validation. Heat the reaction mixture to 80 °C.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The reaction is analytically complete when the starting material spot (R_f ≈ 0.6) is entirely consumed and replaced by a new UV-active spot (R_f ≈ 0.4).

-

-

Step 4: Workup & Isolation. Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 5: Purification. Purify the crude residue via silica gel flash column chromatography.

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Base-Mediated Domino Cyclization for Fused Heterocycles

Objective: Synthesis of complex thienoindoles via bielectrophilic attack and ring rearrangement[1].

-

Step 1: Reagent Assembly. Dissolve 3-bromo-6-methylchromone (1.0 eq) and 1-methylindoline-2-thione (1.1 eq) in anhydrous 1,4-dioxane.

-

Causality: 1,4-dioxane is chosen for its high boiling point (101 °C) and aprotic nature. This provides the necessary thermal energy required to drive the thermodynamic ring-closure step without hydrogen-bonding interference.

-

-

Step 2: Base Initiation. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 eq) dropwise at room temperature.

-

Causality: DBU is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the thione to form a highly reactive thiolate anion without acting as a competing nucleophile against the highly reactive C2 position of the chromone[1].

-

-

Step 3: Domino Reaction. Heat the mixture to reflux. The thiolate first attacks the C2 position (kinetic Michael addition), triggering ring opening, followed by intramolecular cyclization displacing the C3 bromide (thermodynamic closure).

-

Step 4: Workup & Validation. Pour the cooled mixture into ice water to precipitate the product. Filter and wash with cold ethanol.

-

Self-Validation: Proceed to NMR analysis (see Section 5) to confirm structural rearrangement.

-

Analytical Validation (NMR Spectral Markers)

To ensure the integrity of the synthesized compounds, ¹H NMR spectroscopy serves as the definitive self-validating checkpoint. The C2-H proton on the chromone ring is highly diagnostic.

Table 2: Diagnostic NMR Markers for Protocol Validation

| Molecular State | Diagnostic Signal (¹H NMR) | Structural Significance |

| Starting Material (CAS 102653-68-9) | Singlet, δ ≈ 8.20 ppm | Intact C2-H proton on the chromone ring[3]. |

| Suzuki Cross-Coupling Product | Singlet, δ ≈ 8.0 - 8.3 ppm | C2-H remains intact; C3-Br is successfully replaced by an aryl group[3]. |

| Domino Cyclization Product | Absence of signal at δ ≈ 8.20 ppm | C2 position has undergone nucleophilic attack, confirming successful ring modification and heterocycle fusion[1]. |

References

-

Iaroshenko, V., et al. "3-Substituted chromones as convenient building blocks for the design and synthesis of functionalized 2-hydroxybenzophenones, 6H-benzo." RosDok - Universität Rostock (2015). Available at: [Link][1]

-

Shalini, C., et al. "Palladium(II) Pincer Type Complexes Containing ONO Donor Heterocyclic Hydrazones: Synthesis, Structure and Catalytic Activity Towards the Suzuki–Miyaura Cross-Coupling of 3-Bromochromone and Arylboronic Acids via C–Br Activation." Catalysis Letters (2023). Available at: [Link][2]

-

Suzuki, A., et al. "A New General Approach to the Synthesis of Oxygen-Containing Heterocycles." Bulletin of the Chemical Society of Japan (1988). Available at:[Link][3]

Sources

3-Bromo-6-methylchroman-4-one chemical structure and properties

An In-depth Technical Guide to 3-Bromo-6-methylchroman-4-one: Synthesis, Properties, and Applications

Foreword: This technical guide provides a comprehensive overview of 3-Bromo-6-methylchroman-4-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. Publicly available experimental data for this specific molecule is limited; therefore, this guide synthesizes information from closely related structural analogs and well-established reaction mechanisms to provide robust protocols and predictive characterizations. Every protocol is designed as a self-validating system, and all mechanistic claims are supported by authoritative references.

Molecular Identification and Structural Elucidation

3-Bromo-6-methylchroman-4-one belongs to the chroman-4-one class of compounds, which are characterized by a benzene ring fused to a dihydropyranone ring. The "chroman" designation signifies the saturation at the C2-C3 position, a critical distinction from its unsaturated counterpart, 3-Bromo-6-methyl-4H-chromen-4-one (a "chromone"). This saturation imparts a distinct three-dimensional conformation and reactivity profile.

The structure features a bromine atom at the C3 position, which is alpha to the carbonyl group, making it a key site for nucleophilic substitution and a valuable handle for synthetic elaboration. The methyl group at the C6 position on the aromatic ring influences the molecule's electronic properties and serves as a point of steric and electronic differentiation from the parent compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source / Method |

| IUPAC Name | 3-Bromo-6-methyl-2,3-dihydro-4H-chromen-4-one | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₉BrO₂ | Elemental Composition |

| Molecular Weight | 241.08 g/mol | Calculation |

| CAS Number | Not readily available in public databases. | --- |

| Synonyms | 3-Bromo-6-methyl-2,3-dihydro-1-benzopyran-4-one | --- |

| Related CAS (Unsaturated) | 102653-68-9 (for 3-Bromo-6-methyl-4H-chromen-4-one) | [1][2][3] |

A Note on Identification: The absence of a readily available CAS number suggests that 3-Bromo-6-methylchroman-4-one is primarily a synthetic intermediate rather than a widely commercialized product. Researchers should exercise caution and confirm the identity of any sourced material through the analytical methods detailed in this guide.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 3-Bromo-6-methylchroman-4-one are not extensively published. However, by examining closely related analogs, we can establish a reliable set of expected properties.

Table 2: Predicted and Analog-Derived Physicochemical Properties

| Property | Predicted Value / Range | Basis of Prediction (Analog & CAS) |

| Appearance | White to off-white or pale yellow solid | General property of chromanones |

| Melting Point | 75 - 90 °C | Based on 6-Bromo-4-chromanone (77-83 °C, CAS: 49660-57-3) |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO. Sparingly soluble in hexane. | Common solubility for polar organic compounds |

| Stability | Stable under standard conditions. Sensitive to strong bases. | Reactivity of α-haloketones |

| Storage Class | Combustible Solid (Class 11) | Based on related brominated chromanones |

Synthesis and Purification

The synthesis of 3-Bromo-6-methylchroman-4-one is most logically achieved via a two-step sequence: first, the construction of the 6-methylchroman-4-one core, followed by selective bromination at the C3 position. This approach ensures high yields and regiochemical control.

Logical Synthesis Workflow

The diagram below illustrates the strategic workflow for the synthesis, starting from the precursor 6-methylchroman-4-one and proceeding to the target molecule.

Sources

3-Bromo-6-methylchroman-4-one (C₁₀H₉BrO₂): Molecular Properties, Synthetic Causality, and Applications in Drug Development

Executive Summary

The chroman-4-one structural core is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery[1]. Because it mimics the backbone of naturally occurring flavonoids, it serves as an excellent foundational pharmacophore capable of interacting with a diverse array of biological targets[2]. Within this family of compounds, 3-bromo-6-methylchroman-4-one (CAS No. 67064-52-2)[3] stands out as a highly valuable synthetic intermediate. By incorporating both an electron-donating methyl group and a reactive alpha-bromo ketone moiety, this molecule provides researchers with a versatile, electrophilic handle for developing complex therapeutics, ranging from antimicrobial agents to targeted G-protein-coupled receptor (GPCR) modulators.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 3-bromo-6-methylchroman-4-one is critical for predicting its behavior in organic synthesis and downstream purification workflows.

| Property | Value / Description |

| Chemical Name | 3-Bromo-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one |

| CAS Registry Number | 67064-52-2[3] |

| Molecular Formula | C₁₀H₉BrO₂[3] |

| Molecular Weight | 241.084 g/mol [3] |

| Exact Mass | 239.98 Da (for ⁷⁹Br isotope) |

| Appearance | Pale yellow to off-white solid/liquid (temperature dependent)[3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Dichloromethane, and DMSO |

Mechanistic Role in Drug Discovery: The Causality of Structure

In rational drug design, every functional group must serve a distinct steric, electronic, or reactive purpose. The architecture of 3-bromo-6-methylchroman-4-one is purposefully designed for late-stage functionalization:

-

The Chroman-4-one Core: Provides a rigid, bicyclic framework that naturally intercalates into enzymatic binding pockets and receptor active sites[1].

-

The 6-Methyl Substitution: The methyl group at the C6 position serves two purposes. First, it increases the overall lipophilicity of the scaffold, which can enhance cellular membrane permeability. Second, it acts as an electron-donating group (via hyperconjugation), increasing the electron density of the aromatic ring and altering the molecule's electrostatic potential surface.

-

The 3-Bromo Substitution: The bromine atom at the alpha-carbon (C3) transforms the relatively stable chroman-4-one into a highly reactive electrophile. This alpha-bromoketone is highly susceptible to nucleophilic attack, making it an ideal precursor for synthesizing 3-azahetarylchroman-4-ones (which exhibit potent antimicrobial properties)[4] or for palladium-catalyzed cross-coupling reactions to generate 3-aryl derivatives that act as tunable modulators for the lipid-activated GPR55 receptor[5][6].

Downstream pharmacological applications of the 3-bromo-6-methylchroman-4-one scaffold.

Synthetic Methodology: The Causality of Alpha-Bromination

The synthesis of 3-bromo-6-methylchroman-4-one requires strict regiocontrol. Attempting to brominate 6-methylchroman-4-one using elemental bromine (Br₂) often results in undesired electrophilic aromatic substitution at the C5 or C7 positions, driven by the activating nature of the C6-methyl group.

To enforce regioselectivity at the alpha-carbon (C3), Copper(II) bromide (CuBr₂) is utilized in a refluxing solvent[7]. The Causality: CuBr₂ acts as a mild Lewis acid that coordinates with the ketone oxygen, lowering the activation energy for enolization (the rate-determining step). Once the enol is formed, CuBr₂ selectively delivers a bromine radical/cation to the alpha position, reducing itself to insoluble Copper(I) bromide (CuBr) and preventing over-bromination or aromatic ring functionalization.

Step-by-Step Regioselective Bromination Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure synthetic integrity.

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylchroman-4-one (10.0 mmol) in 30 mL of anhydrous chloroform (CHCl₃) or ethyl acetate (EtOAc).

-

Reagent Addition: Add finely powdered Copper(II) bromide (CuBr₂, 20.0 mmol, 2.0 eq) to the stirring solution. (Note: A 2:1 stoichiometry is strictly required because two moles of CuBr₂ are consumed to deliver one mole of active bromine, yielding two moles of CuBr byproduct).

-

Reflux & Enolization: Heat the heterogeneous mixture to vigorous reflux (70–80 °C) under an inert nitrogen atmosphere for 6–8 hours[7].

-

In-Process Control (Validation Checkpoint 1): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The reaction is deemed complete when the starting material spot is fully consumed and a single, less polar spot (the alpha-bromoketone) dominates.

-

Workup: Cool the reaction mixture to room temperature. The solution will contain a heavy, pale grey precipitate of CuBr. Filter the suspension through a tightly packed Celite pad to remove the copper salts, washing the pad with an additional 20 mL of solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) or recrystallization from hot ethanol to yield pure 3-bromo-6-methylchroman-4-one.

Synthetic workflow for the regioselective alpha-bromination of 6-methylchroman-4-one.

Analytical Characterization

To validate the structural integrity and purity of the synthesized 3-bromo-6-methylchroman-4-one, researchers must cross-reference their analytical outputs against the expected spectroscopic parameters outlined below.

Validation Checkpoint 2: The mass spectrometry (MS) profile must display a characteristic 1:1 isotopic doublet separated by 2 mass units (m/z 241 and 243), confirming the presence of a single bromine atom[3].

| Analytical Method | Expected Value / Diagnostic Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 1H, H-5), 7.35 (dd, 1H, H-7), 6.90 (d, 1H, H-8), 4.65 (dd, 1H, H-3, diagnostic alpha-proton), 4.45-4.55 (m, 2H, H-2), 2.35 (s, 3H, 6-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 186.5 (C=O), 159.0 (C-8a), 137.5 (C-7), 132.0 (C-6), 127.5 (C-5), 119.0 (C-4a), 117.5 (C-8), 71.5 (C-2), 45.0 (C-3, diagnostic C-Br), 20.5 (6-CH₃) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ 241.0 (⁷⁹Br) and 243.0 (⁸¹Br) showing a 1:1 isotopic pattern |

| HPLC Purity | >98% (C18 Column, Gradient MeCN/H₂O with 0.1% TFA, UV detection at 254 nm) |

References

1.[3] LookChem. "CAS No.67064-52-2, 4H-1-Benzopyran-4-one, 3-bromo-2,3-dihydro-6-methyl- Suppliers". Available at: 2.[1] National Institutes of Health (NIH). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities". Available at: 3.[2] Academia.edu. "Chromones as a privileged scaffold in drug discovery: A review". Available at: 4.[7] National Institutes of Health (NIH). "3-Bromochroman-4-one". Available at: 5.[5] American Chemical Society (ACS). "Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy". Available at: 6.[6] American Chemical Society (ACS). "Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy". Available at: 7.[4] ResearchGate. "An alternative approach to the synthesis of 5H-chromeno[4,3-b]pyridin-5-one system using the cleavage of 5H,9H-pyrano[2',3'". Available at:

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-6-methylchroman-4-one: A Privileged Pharmacophore Scaffold in Modern Drug Discovery

Executive Summary

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) framework is universally recognized as a 1 in medicinal chemistry[1]. Unlike its unsaturated analog, chromone, the absence of the C2-C3 double bond in chroman-4-one introduces

Structural Rationale: The Anatomy of a Privileged Scaffold

The efficacy of 3-bromo-6-methylchroman-4-one in drug discovery is rooted in its bipartite structural logic:

-

The A-Ring (Aromatic): The 6-methyl substitution enhances the overall lipophilicity of the molecule, a critical parameter for membrane permeability. Furthermore, it acts as a weak electron-donating group via hyperconjugation, subtly modulating the electron density of the aromatic ring to optimize

- -

The B-Ring (Oxa-pyran): The non-planar nature of the dihydropyran ring allows the scaffold to navigate complex, three-dimensional binding sites that flat aromatic systems cannot access.

-

The 3-Bromo Moiety: Halogenation at the

-carbon to the ketone transforms the C-3 position into a prime target for 2, SmI2-mediated Reformatsky reactions, or elimination protocols to form functionalized chromones[2].

Structural decomposition and pharmacophore mapping of 3-Bromo-6-methylchroman-4-one.

Mechanistic Role in Drug Design

The 3-bromo-6-methylchroman-4-one scaffold is predominantly utilized to synthesize two major classes of therapeutics:

Somatostatin -Turn Peptidomimetics

Native peptides often exhibit poor oral bioavailability and rapid enzymatic degradation. To circumvent this, the chroman-4-one core is employed as a rigid, non-peptidic scaffold to mimic the

Selective SIRT2 Inhibition in Oncology

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that regulates the cell cycle by deacetylating substrates like

Mechanism of action for chroman-4-one based selective SIRT2 inhibitors in oncology.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3-bromo-6-methylchroman-4-one requires stringent control over stereochemistry and regioselectivity. Direct bromination of the ketone

Step-by-Step Protocol: Regioselective -Bromination

Rationale & Causality: Copper(II) bromide (

-

Reagent Preparation: Suspend Copper(II) bromide (1.5 equivalents) in a 1:1 volumetric mixture of ethyl acetate and chloroform under an inert argon atmosphere.

-

Substrate Addition: Slowly add a solution of 6-methylchroman-4-one (1.0 equivalent) dissolved in chloroform to the vigorously stirring suspension.

-

Thermal Activation: Heat the reaction mixture to 70 °C and maintain reflux for 4 to 6 hours. Causality: The elevated temperature provides the necessary activation energy to drive the radical-mediated bromination process to completion.

-

In-Process Monitoring (Self-Validation Step 1): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The complete consumption of the starting material and the emergence of a distinct, less polar spot validates the conversion.

-

Workup: Cool the mixture to ambient temperature. Filter the crude mixture through a pad of Celite to quantitatively remove the precipitated copper(I) bromide salts. Wash the filter cake thoroughly with chloroform.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the residue via silica gel column chromatography.

-

Stereochemical Validation (Self-Validation Step 2): Analyze the purified product using

NMR spectroscopy. The bromination inherently yields a diastereomeric mixture; however, the thermodynamically stable 4 (typically an 80:20 cis:trans ratio)[4]. The coupling constants (

Self-validating synthetic workflow for 3-bromo-6-methylchroman-4-one.

Quantitative Structure-Activity Relationship (QSAR) & Biological Data

The biological efficacy of the chroman-4-one scaffold is highly sensitive to its substitution pattern. The following table synthesizes quantitative data comparing various functionalized derivatives, highlighting the impact of specific structural modifications on target affinity.

| Scaffold Substitution | Primary Target | IC50 / Ki Value | Biological Effect |

| 6-Methyl, 3-Bromo | Intermediates | N/A | Reactive precursor for downstream synthesis |

| 2-Alkyl, 6-Chloro/Bromo | SIRT2 Enzyme | 1.5 - 5.0 | Selective inhibition, reduced cancer cell proliferation[4] |

| 3-Amino acid substituted | Somatostatin (sst2/sst4) | Low | |

| 3-Benzylidene-4-chromanones | Cytotoxic (Molt 4/C8) | < 10 | Apoptosis in leukemia cells[6] |

Causality in SAR: The bulky, electron-withdrawing groups at the 6-position (or lipophilic groups like methyl) enhance the hydrophobic interactions within the SIRT2 active site. The 3-position functionalization dictates the spatial orientation of the molecule, crucial for mimicking the

Conclusion

The 3-bromo-6-methylchroman-4-one scaffold represents a highly versatile and privileged building block in medicinal chemistry. Its unique architectural blend—a reactive electrophilic center (3-bromo) paired with a lipophilic, electronically tuned aromatic ring (6-methyl)—enables the divergent synthesis of complex, high-value pharmacophores. By adhering to rigorous, self-validating synthetic methodologies, drug development professionals can exploit this privileged structure to engineer next-generation therapeutics, ranging from robust peptidomimetics to precise epigenetic modulators.

References

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview - nih.gov - 1

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - gu.se - 3

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - nih.gov - 4

-

3-Bromochroman-4-one - nih.gov - 5

-

Synthesis and biological activity of 3-azahetarylchroman-4-ones - scispace.com - 2

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - researchgate.net - 6

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Precision Synthesis of Halogenated Chroman-4-ones: A Technical Guide

Executive Summary

The halogenated chroman-4-one scaffold (2,3-dihydro-4H-1-benzopyran-4-one) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of antifungal, anticancer, and anti-inflammatory agents. The introduction of halogen atoms (F, Cl, Br, I) onto this bicyclic framework is not merely decorative; it critically modulates metabolic stability (blocking P450 oxidation sites), lipophilicity, and provides essential handles for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond generic textbook descriptions to provide a rigorous, field-tested analysis of the synthetic methodologies for constructing halogenated chroman-4-ones. We focus on three high-fidelity pathways: Friedel-Crafts Cycloacylation , Kabbe Condensation (Chalcone Cyclization) , and Direct

Mechanistic Paradigms in Synthesis

The "Ring Builder": Friedel-Crafts Cycloacylation

For accessing the core chromanone skeleton with halogenation on the benzene ring (positions C5–C8), the intramolecular Friedel-Crafts acylation is the industrial workhorse.

-

Mechanism: The reaction typically involves the condensation of a halogenated phenol with 3-chloropropionic acid (or acryloyl chloride). In the presence of a strong Lewis acid (AlCl

) or Brønsted superacid (Polyphosphoric acid - PPA), the acid precursor generates a reactive acylium ion. -

Causality: The choice of catalyst dictates the pathway. AlCl

often requires an acid chloride precursor and can lead to intermolecular side reactions. PPA acts as both solvent and catalyst, driving the formation of the ester intermediate which subsequently undergoes a Fries-like rearrangement and cyclization.

The "Decorator": Kabbe Condensation (Chalcone Route)

When substitution at the C2 or C3 position is required alongside aromatic halogenation, the cyclization of 2'-hydroxychalcones is superior.

-

Mechanism: A Claisen-Schmidt condensation between a halogenated 2'-hydroxyacetophenone and an aldehyde yields a chalcone. This intermediate undergoes an intramolecular oxa-Michael addition to close the pyran ring.

-

Causality: Base-mediated cyclization (NaOH) is reversible and thermodynamically controlled, favoring the trans-2,3-disubstituted chromanone (flavanone).

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of 6-Chlorochroman-4-one (Friedel-Crafts / PPA Method)

Target: Core scaffold synthesis from commodity phenols.

Reagents:

-

4-Chlorophenol (1.0 equiv)

-

3-Chloropropionic acid (1.1 equiv)

-

Polyphosphoric acid (PPA) (10-15 equiv by weight)

-

NaHCO

(sat.[1] aq.)

Workflow:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge PPA. Heat to 60°C to reduce viscosity.

-

Addition: Add 4-chlorophenol and 3-chloropropionic acid simultaneously.

-

Reaction: Elevate temperature to 100°C and stir for 3 hours.

-

Checkpoint: The mixture will turn a deep reddish-brown. Monitor by TLC (20% EtOAc/Hexane). The disappearance of the phenol spot is the critical endpoint.

-

-

Quenching (Critical Step): Cool the mixture to ~60°C. Pour the viscous syrup slowly into crushed ice (500g) with vigorous stirring. The product will precipitate as a gummy solid or oil.

-

Workup: Extract the aqueous slurry with CH

Cl -

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO

, 0-10% EtOAc in Hexanes).[2]

Self-Validating Metric: The product should appear as a white crystalline solid (mp 68-70°C). A yellow tint indicates residual chalcone-like impurities or oxidation products.

Protocol B: Synthesis of 6-Fluoro-2-phenylchroman-4-one (Chalcone Cyclization)

Target: C2-substituted libraries.

Reagents:

-

5-Fluoro-2'-hydroxyacetophenone (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

NaOH (50% aq. solution, 5.0 equiv)

Workflow:

-

Chalcone Formation: Dissolve the acetophenone and benzaldehyde in Ethanol at room temperature. Add NaOH dropwise. Stir for 12-24h.

-

Observation: A yellow precipitate (sodium salt of the chalcone) often forms.

-

-

Cyclization: Acidify the mixture with 2M HCl to pH 2. This protonates the phenolate and often drives the cyclization spontaneously. If the chalcone (yellow solid) persists, reflux the acidic ethanolic solution for 4 hours.

-

Isolation: Pour into ice water. Filter the solid precipitate.[3]

-

Purification: Recrystallization from Methanol.

Visualizing the Mechanism

Diagram 1: Friedel-Crafts Cyclization Pathway

This diagram illustrates the conversion of 4-chlorophenol to 6-chlorochroman-4-one via the PPA-mediated pathway.

Caption: Step-wise transformation of 4-chlorophenol to 6-chlorochroman-4-one using Polyphosphoric Acid (PPA).

Comparative Analysis of Halogenation Methods

The following data summarizes typical yields and conditions for various halogenated derivatives based on literature precedents.

| Target Compound | Precursor | Method | Typical Yield | Key Challenge |

| 6-Chlorochroman-4-one | 4-Chlorophenol | PPA / 3-Cl-Propionic Acid | 75-85% | High viscosity of PPA makes stirring difficult. |

| 6-Fluorochroman-4-one | 4-Fluorophenol | PPA / 3-Cl-Propionic Acid | 60-70% | Lower nucleophilicity of fluorophenol requires longer reaction times. |

| 6-Bromochroman-4-one | 4-Bromophenol | AlCl | 55-65% | Debromination can occur under harsh Lewis acid conditions. |

| 3-Bromo-chroman-4-one | Chroman-4-one | Direct Bromination (Br | 80-90% | Controlling mono- vs. di-bromination. |

Troubleshooting & Optimization

The "Tar Pit" (Polymerization)

-

Symptom: Reaction mixture turns black and insoluble in organic solvents.

-

Cause: Overheating during the PPA reaction causes polymerization of the acrylic acid intermediate.

-

Solution: Strictly control temperature at 95-100°C. Do not exceed 110°C. Ensure 3-chloropropionic acid is used rather than acrylic acid if possible, as it generates the reactive species more slowly.

Regioselectivity Issues

-

Symptom: Mixture of 6-halo and 8-halo isomers.

-

Cause: Direct halogenation of the chromanone ring often favors the 6-position (para to ether oxygen), but steric bulk at C2 can influence this.

-

Solution: For pure regioisomers, always start with the meta-halogenated phenol (for 7-halo) or para-halogenated phenol (for 6-halo) rather than halogenating the final chromanone.

References

-

BenchChem. Application Notes and Protocols for the Reaction of 6-Chlorochroman-4-one with Nucleophiles. BenchChem. Link

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[4][5][6][7] European Journal of Medicinal Chemistry, 93, 539-563. Link

-

Adhau, V. B. (2016). Synthesis of 6-Chloroflavone from 4-Chlorophenol and their Biocidal Activity. International Journal of Chemical Sciences. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts conditions).

- Kabbe, H. J. (1978). Synthesis of Chromanones. Synthesis, 12, 886-887.

-

Ghanbarimasir, Z., & Emami, S. (2021).[8] Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate.[7] Link

Sources

- 1. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. researchgate.net [researchgate.net]

- 8. ijhmr.com [ijhmr.com]

Methodological & Application

Application Note: Selective Synthesis of 3-Bromo-6-methylchroman-4-one via Copper(II) Bromide

Abstract & Strategic Rationale

The selective

This protocol details the synthesis of 3-bromo-6-methylchroman-4-one using Copper(II) Bromide (

Key Advantages of Protocol

-

Self-Indicating: Reaction progress is monitored by the color shift from black (

) to white ( -

Regiospecificity: Exclusively targets the thermodynamic enol at the C3 position.

-

Safety: Avoids the use of volatile, corrosive liquid bromine.

Reaction Scheme & Mechanism

The reaction proceeds via an electrophilic substitution mechanism mediated by the Lewis acidic nature of the copper species.

Chemical Equation[1]

Mechanistic Pathway

The reaction is not a radical process but rather a heterolytic mechanism.

-

Coordination:

acts as a Lewis acid, coordinating to the carbonyl oxygen, increasing the acidity of the -

Enolization: Rapid keto-enol tautomerism occurs.

-

Bromine Transfer: The enol attacks the electrophilic bromine of the copper complex.

-

Reduction:

is reduced to

Pathway Visualization

Figure 1: Mechanistic flow of Cu(II)-mediated alpha-bromination.

Detailed Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Role |

| 6-Methylchroman-4-one | >98% Purity | Substrate |

| Copper(II) Bromide | Anhydrous, 99% | Brominating Agent |

| Ethyl Acetate (EtOAc) | ACS Grade | Solvent (Polarity) |

| Chloroform ( | ACS Grade | Solvent (Solubility) |

| Reflux Condenser | Standard | Prevent solvent loss |

| HBr Trap | NaOH solution | Neutralize evolved gas |

Stoichiometry Table

| Component | MW ( g/mol ) | Equivalents | Mass/Vol (Example Scale) |

| 6-Methylchroman-4-one | 162.19 | 1.0 | 5.00 g |

| Copper(II) Bromide | 223.35 | 2.0 - 2.2 | 13.77 g |

| Ethyl Acetate | 88.11 | N/A | 25 mL |

| Chloroform | 119.38 | N/A | 25 mL |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Critical Safety: Attach the top of the condenser to a gas trap (bubbler containing 1M NaOH) to neutralize

gas evolved during the reaction. -

Add Copper(II) Bromide (13.77 g) to the flask.

-

Add the solvent mixture (25 mL EtOAc + 25 mL

). The solution will be dark/black. -

Bring the suspension to a gentle reflux to ensure the

is finely dispersed.

Step 2: Addition and Reaction

-

Add 6-methylchroman-4-one (5.00 g) directly to the refluxing suspension.

-

Maintain vigorous stirring. The reaction is heterogeneous; efficient mixing is required for surface contact between the solid copper reagent and the solution.

-

Reflux for 2–4 hours.

Step 3: Monitoring (The "White Shift")

-

Visual Check: The reaction is complete when the black

solid has disappeared and is replaced by a white/off-white precipitate of -

TLC Verification: Elute with Hexane:EtOAc (8:2). The product (monobromide) will be less polar (higher

) than the starting ketone.

Step 4: Workup

-

Filtration: While the mixture is still warm, filter it through a pad of Celite or a sintered glass funnel to remove the insoluble

.-

Note: Filtering cold may cause the product to crystallize out with the copper salts.

-

-

Wash the filter cake with 2 x 10 mL of warm chloroform.

-

Concentration: Combine the filtrate and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a solid residue.

Step 5: Purification

-

Recrystallize the crude solid from Ethanol or an Ethanol/Benzene mixture.

-

Dry the crystals under vacuum at 40°C.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to pale yellow needles | Darkening indicates residual Cu or oxidation. |

| Melting Point | 85°C - 95°C (Range Estimate) | Exact MP depends on purity; 3-bromochroman-4-one melts ~78°C. |

| Characteristic shift of | ||

| Diastereotopic protons adjacent to ether oxygen. | ||

| Confirming retention of the methyl group. |

Note: The C3 proton usually appears as a doublet of doublets or a pseudo-triplet due to coupling with the two C2 protons.

Troubleshooting & Expert Insights

Solvent Effects

The choice of EtOAc/CHCl

-

Chloroform: Solubilizes the organic substrate and product well.

-

Ethyl Acetate: Modulates the polarity and boiling point (approx 70-75°C reflux).

-

Alternative: Methanol can be used, but it may lead to solvolysis or ketalization byproducts if the reaction time is prolonged.

"Stalled" Reaction

If the black color persists after 4 hours:

-

The

might be "wet" (hydrated).[1] Use fresh, anhydrous reagents.[2] -

Add a catalytic amount (1-2 drops) of HBr to initiate the enolization process.

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Safety & Handling (MSDS Summary)

-

Copper(II) Bromide: Corrosive and hygroscopic. Causes skin and eye burns. Toxic to aquatic life.

-

HBr Gas: Highly corrosive to respiratory tract. Must use a fume hood and caustic trap.

-

Chloroform: Suspected carcinogen. Avoid inhalation.

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1][3] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] [Link]

-

Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E, E69, o473. [Link]

Sources

Bromination of 6-methylchroman-4-one with pyridinium tribromide

Application Note: Regioselective -Bromination of 6-Methylchroman-4-one Using Pyridinium Tribromide

Executive Summary

This application note details the optimized protocol for the synthesis of 3-bromo-6-methylchroman-4-one via the electrophilic halogenation of 6-methylchroman-4-one using pyridinium tribromide (PTB) . Unlike elemental bromine (

Key Benefits:

-

Regioselectivity: >95% selectivity for the C3 position over the C8 aromatic position.

-

Safety: Eliminates the use of volatile, corrosive liquid bromine.[1]

-

Scalability: Protocol is robust from milligram to multi-gram scales.

-

Yield: Typical isolated yields of 85–92%.

Scientific Foundation & Mechanism

The Challenge of Regioselectivity

The substrate, 6-methylchroman-4-one, presents two potential sites for electrophilic attack:

-

The C3 Position (

-carbon): Activated by enolization of the C4 ketone. -

The Aromatic Ring (C8 Position): Activated by the ether oxygen and the 6-methyl group (ortho/para directors).

Standard bromination with

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic addition. The pyridinium hydrobromide byproduct typically catalyzes the enolization, making the reaction autocatalytic after initiation.

Figure 1: Mechanistic pathway for the

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |

| 6-Methylchroman-4-one | 162.19 | 1.0 | >98% | Substrate |

| Pyridinium Tribromide | 319.82 | 1.05 | 95% | Brominating Agent |

| Glacial Acetic Acid | 60.05 | Solvent | 99% | Solvent/Catalyst |

| Water (distilled) | 18.02 | Quench | - | Workup |

Step-by-Step Methodology

Pre-requisites:

-

Perform in a fume hood.

-

Wear nitrile gloves and safety goggles (PTB is corrosive).

Step 1: Solubilization

-

Weigh 1.62 g (10 mmol) of 6-methylchroman-4-one into a 50 mL round-bottom flask (RBF).

-

Add 15 mL of Glacial Acetic Acid .

-

Stir magnetically at room temperature (20–25°C) until fully dissolved. Note: Mild heating (30°C) can speed up dissolution, but cool back to RT before Step 2.

Step 2: Reagent Addition

-

Weigh 3.36 g (10.5 mmol, 1.05 eq) of Pyridinium Tribromide.

-

Add the PTB solid portion-wise to the stirring ketone solution over 10–15 minutes.

-

Critical Process Parameter (CPP): Do not add all at once. A rapid exotherm or high local concentration of

can promote side reactions.

-

-

The solution will turn a deep orange/red color.

Step 3: Reaction Monitoring

-

Stir the mixture at Room Temperature for 2–4 hours.

-

TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

- Substrate: ~0.5

- Product: ~0.6 (Product is less polar due to halogen).

-

Endpoint: Disappearance of the starting material spot.

-

Optimization: If reaction is sluggish after 2 hours, heat to 40°C. Do not exceed 50°C to avoid aromatic bromination.

Step 4: Quench and Isolation

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

A precipitate (the product) should form immediately.

-

Stir for another 15 minutes to ensure all acetic acid is diluted and PTB residues are decomposed.

-

Filtration: Filter the solid using a Buchner funnel under vacuum.

-

Wash: Wash the filter cake with:

- mL cold water (to remove acid/pyridine).

-

mL cold 5% sodium thiosulfate solution (optional, if yellow color persists due to free

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Step 5: Purification (If necessary)

-

The crude purity is typically >95%.[3]

-

Recrystallization can be performed using Ethanol or Ethanol/Water (9:1) .

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-bromo-6-methylchroman-4-one.

Results & Characterization

Expected Data

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Dark yellow indicates free bromine impurity. |

| Yield | 85% - 92% | Losses primarily during filtration if particles are fine. |

| Melting Point | 98 - 102°C | Sharp range indicates high purity. |

NMR Interpretation ( H NMR, 400 MHz, CDCl )

The introduction of the bromine atom at C3 creates a chiral center, making the C2 protons diastereotopic.

- 2.32 (s, 3H): Methyl group at C6.

-

4.45 (dd,

-

4.60 (dd,

-

4.68 (dd,

-

Note: The C3 proton shifts significantly downfield (from ~2.8 ppm in starting material to ~4.7 ppm) due to the electron-withdrawing bromine.

-

-

6.90 (d,

-

7.30 (dd,

-

7.75 (d,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product solubility in quench mix. | Use less acetic acid initially or cool the water quench to 0°C. |

| Dibromination | Excess PTB or high temp. | Strictly control stoichiometry (1.0–1.05 eq). Keep T < 40°C. |

| Sticky Solid | Impurities/Solvent retention. | Recrystallize from Ethanol.[4] Ensure thorough drying.[5] |

| Starting Material Remains | Old PTB reagent. | PTB degrades over time. Increase temp to 50°C or add 0.1 eq extra PTB. |

References

-

Ganesan, K. et al. "Pyridinium tribromide: A highly efficient brominating agent for pharmaceutical synthesis." Shunxiang Chem Application Notes. (2026). Link

- Smith, K. et al. "Regioselective -bromination of ketones using ammonium tribromides." Journal of Chemical Society, Perkin Transactions 1.

-

Sigma-Aldrich. "Product Specification: 3-Bromo-6-methyl-4H-chromen-4-one." MilliporeSigma Catalog. Link

-

Reddy, V.P. et al. "Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives." PMC - National Institutes of Health. (2018). Link

-

CymitQuimica. "Pyridinium tribromide: Properties and Applications." Chemical Safety Data. Link

Sources

- 1. Pyridinium tribromide: A Safe Bromination Innovation in Materials Science | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 2. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 4. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Application Note: Nucleophilic Substitution Reactions of 3-Bromo-6-methylchroman-4-one

Executive Summary & Chemical Context

The chroman-4-one core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous biologically active compounds, including selective SIRT2 inhibitors, aromatase inhibitors, and antifungal agents[1]. Functionalization at the C-3 position is a primary strategy for generating structural diversity.

3-Bromo-6-methylchroman-4-one (CAS: 67064-52-2) is a highly versatile

Mechanistic Pathways & Causality

When subjected to nucleophilic conditions, 3-bromo-6-methylchroman-4-one can undergo three distinct reaction trajectories depending on the basicity of the environment and the nature of the nucleophile. Understanding the causality behind these pathways is critical for rational protocol design.

-

Pathway A: Direct

Substitution (Target) The nucleophile attacks the electrophilic C-3 carbon, displacing the bromide ion. This pathway is favored by highly nucleophilic, weakly basic species (e.g., azoles, azides) in aprotic solvents[3]. -

Pathway B: E2 Elimination (Major Byproduct) The proton at C-3 is highly acidic due to the adjacent C-4 carbonyl group. Basic nucleophiles or added bases (e.g., NaOH,

) readily abstract this proton, causing the elimination of HBr to yield 6-methylchromone[2]. -

Pathway C: Ring-Opening / Michael Addition (Degradation) If elimination occurs, the resulting 6-methylchromone acts as a highly reactive Michael acceptor. Treatment with secondary amines (like diethylamine) in aqueous or protic solutions often leads to conjugate addition at C-2, followed by ring-opening to form

-hydroxy-

Divergent reaction pathways of 3-bromo-6-methylchroman-4-one under nucleophilic conditions.

Quantitative Data Summary

To illustrate the impact of reaction conditions on chemoselectivity, the following table summarizes the quantitative outcomes of various nucleophile and base combinations. Optimization of nucleophilic substitution conditions has identified potassium carbonate in acetonitrile or microwave-assisted heating as the most effective systems to suppress elimination[4].

| Nucleophile | Base System | Solvent | Heating Method | Time | Target | Chromone Byproduct (%) |

| 1,2,4-Triazole | Acetonitrile | Conventional Reflux | 18 h | 76% | < 5% | |

| Imidazole | Acetonitrile | Conventional Reflux | 12 h | 81% | < 5% | |

| Diethylamine | NaOH (aq) | EtOH / | Room Temp | 4 h | 0% | > 85% (Ring-Opened) |

| Morpholine | DMF | Microwave (80°C) | 15 min | 85% | 8% | |

| None (Control) | Dichloromethane | Room Temp | 2 h | N/A | > 90% |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)-6-methylchroman-4-one

Causality & Rationale: 1,2,4-triazole is an excellent nucleophile but a weak base. Using anhydrous

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-bromo-6-methylchroman-4-one (1.0 mmol, 241 mg) in 10 mL of anhydrous acetonitrile.

-

Reagent Addition: Add 1,2,4-triazole (1.5 mmol, 104 mg) and finely powdered anhydrous

(1.5 mmol, 207 mg).-

Self-Validation Checkpoint: The mixture will appear as a white suspension. Ensure the

is freshly oven-dried; ambient moisture will dissolve the base, increasing the rate of base-catalyzed elimination.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 12-18 hours[2].

-

Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, replaced by a lower-running, UV-active spot (

-

-

Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the KBr salts and unreacted

. Wash the filter cake with an additional 5 mL of acetonitrile. -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (20 mL) and wash with distilled water (2 x 10 mL) to remove any residual triazole. Dry the organic layer over

, filter, and evaporate to yield the crude 3-triazolyl product.

Protocol B: Microwave-Assisted Synthesis of 3-Morpholino-6-methylchroman-4-one

Causality & Rationale: Aliphatic secondary amines (like morpholine) are both strong nucleophiles and relatively strong bases. Under conventional heating, they promote rapid E2 elimination to the chromone, followed by Michael addition and ring-opening[2]. Microwave-assisted nucleophilic substitution rapidly accelerates the

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-bromo-6-methylchroman-4-one (1.0 mmol, 241 mg) in 3 mL of anhydrous DMF.

-

Reagent Addition: Add morpholine (1.2 mmol, 104 µL) and

(1.2 mmol, 100 mg).-

Causality:

is explicitly chosen over

-

-

Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 15 minutes (ensure the microwave power is dynamically adjusted to maintain, not exceed, the target temperature).

-

Self-Validation Checkpoint: Post-irradiation, the solution may turn slightly yellow. A dark brown or black color indicates localized overheating and degradation (chromone polymerization).

-

-

Workup: Pour the cooled reaction mixture into 15 mL of vigorously stirred ice-cold water.

-

Self-Validation Checkpoint: The sudden change in solvent polarity will force the organic product out of solution, often forming a precipitate or an oily suspension. Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

-

Purification: Wash the combined organic layers with brine (3 x 10 mL) to thoroughly remove the DMF. Dry over

, concentrate under reduced pressure, and purify via flash chromatography (Hexane:EtOAc 8:2) to isolate the target 3-morpholino derivative.

References

- Synthesis and biological activity of 3-azahetarylchroman-4-ones. scispace.com.

- Buy 6-Bromo-8-chlorochroman-4-amine. smolecule.com.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. researchgate.net.

- Organocatalytic resolution of racemic alpha azido ketones. metu.edu.tr.

Sources

The Synthesis of 3-Substituted 6-Methylchroman-4-ones: A Comprehensive Guide for Researchers

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of a vast array of natural products and synthetic molecules of significant interest to researchers, scientists, and drug development professionals.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on the chroman-4-one ring system, particularly at the 3-position, allows for the fine-tuning of their pharmacological profiles, making them attractive targets in medicinal chemistry. This guide provides an in-depth exploration of the synthetic methodologies for preparing 3-substituted 6-methylchroman-4-ones, offering detailed protocols, mechanistic insights, and characterization data to empower researchers in their quest for novel therapeutic agents. The methyl group at the 6-position is a common feature in many biologically active chromanones, and its influence on the physicochemical and biological properties of these molecules is an area of active investigation.

Strategic Approaches to the Synthesis of 3-Substituted 6-Methylchroman-4-ones

The introduction of a substituent at the C3 position of the 6-methylchroman-4-one core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substituent and the availability of starting materials. The primary strategies include:

-

Conjugate Addition (Michael Addition) to a 6-Methylchromone Precursor: This is a widely employed and versatile method for forming a new carbon-carbon or carbon-heteroatom bond at the C3 position.

-

Visible-Light-Mediated Radical Cyclization: A modern and powerful approach for the synthesis of 3-alkyl and 3-arylmethyl substituted chroman-4-ones.[2][3]

-

Functionalization of 3-Formyl-6-methylchromone: This method utilizes a pre-functionalized chromone to introduce a variety of substituents at the C3 position.[4]

This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic explanations.

I. Synthesis via Conjugate Addition to 6-Methylchromone

The conjugate addition of nucleophiles to an α,β-unsaturated carbonyl system, such as 6-methylchromone, is a cornerstone of chroman-4-one synthesis.[5] This approach allows for the introduction of a wide variety of alkyl, aryl, and heteroatomic substituents at the 3-position.

Mechanistic Insight: The Michael Addition

The Michael addition reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5] In the context of 6-methylchromone, the nucleophile attacks the β-carbon (C3) of the enone system, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the 3-substituted 6-methylchroman-4-one. The reaction is typically catalyzed by a base, which generates the nucleophilic species.

Diagram: Generalized Mechanism of Michael Addition to 6-Methylchromone

Caption: Generalized mechanism of Michael addition to 6-methylchromone.

Protocol 1: Copper-Catalyzed Conjugate Addition of Grignard Reagents

The use of organocopper reagents, often generated in situ from Grignard reagents and a copper(I) salt, is a highly effective method for the 1,4-addition of alkyl and aryl groups to enones, minimizing the competing 1,2-addition to the carbonyl group.[6][7]

Materials:

-

6-Methylchromone

-

Grignard reagent (e.g., Phenylmagnesium bromide, n-Butylmagnesium chloride)

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl), flame-dried

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Organocopper Reagent: To a flame-dried flask under an argon atmosphere, add CuCN (0.2 equivalents) and flame-dried LiCl (0.4 equivalents). Add anhydrous THF and stir the mixture for 10 minutes at room temperature until a clear solution is formed. Cool the solution to 0 °C.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (1.5 equivalents) to the cooled copper cyanide solution. Stir the mixture at 0 °C for 20 minutes.

-

Conjugate Addition: In a separate flask, dissolve 6-methylchromone (1.0 equivalent) in anhydrous THF. Slowly add the solution of 6-methylchromone to the freshly prepared organocopper reagent at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-substituted 6-methylchroman-4-one.[8]

| Reactant (Grignard) | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | 3-Phenyl-6-methylchroman-4-one | 83-88 | [8] |

| n-Butylmagnesium chloride | 3-Butyl-6-methylchroman-4-one | Good | [8] |

Table 1: Representative Yields for Copper-Catalyzed Conjugate Addition to Thiochromones (analogous to chromones).

II. Synthesis via Visible-Light-Mediated Radical Cyclization

Recent advances in photoredox catalysis have enabled the development of elegant and efficient methods for the synthesis of complex organic molecules. Visible-light-mediated radical cyclization offers a mild and environmentally friendly alternative for the preparation of 3-substituted chroman-4-ones.[2][3]

Mechanistic Insight: Acyl Radical-Initiated Cyclization

This method typically involves the generation of an acyl radical from a suitable precursor, such as an alkenoic acid. The acyl radical then undergoes an intramolecular 6-exo-trig cyclization onto a tethered alkene, forming a five-membered ring and a new radical intermediate. This intermediate can then be trapped by a radical species to introduce the desired substituent at the 3-position.[3]

Diagram: Visible-Light-Mediated Radical Cyclization Workflow

Caption: Workflow for visible-light-mediated radical cyclization.

Protocol 2: Synthesis of 3-(Arylmethyl)chroman-4-ones

This protocol describes a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation for the synthesis of 3-(arylmethyl)chroman-4-ones.[3]

Materials:

-

Substituted 2-(allyloxy)benzoic acid (starting material for alkenoic acid)

-

Cyanoarene (e.g., 4-cyanopyridine)

-

3DPAFIPN (photocatalyst)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

Acetonitrile (MeCN)

-

30 W blue LEDs

Procedure:

-

Reaction Setup: In a reaction tube, combine the alkenoic acid (0.3 mmol), cyanoarene (0.45 mmol), 3DPAFIPN (2 mol%), and P(p-tol)₃ (0.6 mmol).

-

Solvent Addition: Add acetonitrile (6 mL) to the reaction tube.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Irradiation: Place the reaction tube under irradiation with 30 W blue LEDs at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 3-(arylmethyl)chroman-4-one.[3]

| Alkenoic Acid Substituent | Cyanoarene | Product | Yield (%) | Reference |

| H | 4-Cyanopyridine | 3-(Pyridin-4-ylmethyl)chroman-4-one | 75 | [3] |

| 4-Me | 4-Cyanopyridine | 6-Methyl-3-(pyridin-4-ylmethyl)chroman-4-one | 78 | [3] |

| 4-F | 4-Cyanopyridine | 6-Fluoro-3-(pyridin-4-ylmethyl)chroman-4-one | 72 | [3] |

Table 2: Representative Yields for Visible-Light-Mediated Synthesis of 3-(Arylmethyl)chroman-4-ones.

III. Synthesis from 3-Formyl-6-methylchromone

3-Formyl-6-methylchromone is a versatile intermediate that can be readily converted into a variety of 3-substituted derivatives. The aldehyde functionality allows for a range of classical organic transformations.[4]

Protocol 3: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds and is well-suited for the synthesis of 3-formylchromones from 2'-hydroxyacetophenones.[4]

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

Procedure:

-

Vilsmeier Reagent Formation: In a flask cooled in an ice-water bath, add dimethylformamide (e.g., 6.0 mL). Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the cooled DMF with vigorous stirring, maintaining the low temperature.

-

Addition of Acetophenone: To the freshly prepared Vilsmeier reagent, slowly add a solution of 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) in DMF.

-

Reaction: After the addition is complete, a thick, pink-colored mass will form. Allow the reaction mixture to stand at room temperature overnight.

-

Work-up: Carefully pour the reaction mixture into ice-cold water to decompose the complex. A solid product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3-formyl-6-methylchromone.[4]

Yield: ~73% Melting Point: 173 °C

Subsequent Transformations of 3-Formyl-6-methylchromone

The aldehyde group of 3-formyl-6-methylchromone can undergo a variety of reactions to introduce diverse substituents at the C3 position, including:

-

Wittig Reaction: To form 3-alkenyl derivatives.

-

Reductive Amination: To introduce 3-(aminomethyl) substituents.

-

Condensation Reactions: With active methylene compounds to form Knoevenagel condensation products.[3]

IV. Characterization of 3-Substituted 6-Methylchroman-4-ones

The structural elucidation of the synthesized 3-substituted 6-methylchroman-4-ones relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of these compounds.[9][10]

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring typically appear as multiplets in the range of δ 6.8-8.0 ppm. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants. For a 6-methyl substituted chroman-4-one, one would expect to see distinct signals for H-5, H-7, and H-8.

-

Protons at C2 and C3: The protons on the dihydropyranone ring are diagnostic. The protons at C2 (H₂) typically appear as a multiplet around δ 4.5 ppm. The proton at C3 (H₃), if present, will be a multiplet coupled to the C2 protons and the protons of the C3 substituent. The chemical shift of H₃ is highly dependent on the nature of the substituent.

-

Methyl Protons: The protons of the methyl group at C6 will appear as a singlet around δ 2.3-2.4 ppm.

-

Substituent Protons: The protons of the substituent at C3 will have characteristic chemical shifts and multiplicities.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbonyl carbon (C4) signal is typically found in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 115-165 ppm.

-

C2 and C3 Carbons: The chemical shifts of C2 and C3 are sensitive to the substitution pattern. C2 is typically found around δ 70-80 ppm, while the chemical shift of C3 will vary significantly depending on the substituent.

-

Methyl Carbon: The carbon of the methyl group at C6 will resonate around δ 20-22 ppm.

Table 3: Representative ¹H and ¹³C NMR Data for a 3-Substituted 6-Methylchroman-4-one Derivative.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | ~4.5 (m) | ~75 |

| C3 | Variable (m) | Variable |

| C4 | - | ~192 |

| C4a | - | ~120 |

| C5 | ~7.8 (d) | ~127 |

| C6 | - | ~135 |

| C6-CH₃ | ~2.4 (s) | ~21 |

| C7 | ~7.3 (dd) | ~125 |

| C8 | ~6.9 (d) | ~118 |

| C8a | - | ~161 |

| C3-Substituent | Variable | Variable |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substituent at C3.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the C=O stretching vibration of the chroman-4-one ring.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Conclusion

The synthesis of 3-substituted 6-methylchroman-4-ones is a dynamic area of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from the classical Michael addition to modern visible-light-mediated radical cyclizations, provide a robust toolkit for researchers to access a diverse range of these valuable compounds. The detailed protocols and mechanistic insights are intended to facilitate the practical implementation of these synthetic strategies, while the characterization data provides a framework for structural verification. As our understanding of the structure-activity relationships of chroman-4-ones continues to evolve, the development of novel and efficient synthetic methods will remain a critical endeavor in the pursuit of new therapeutic agents.

References

-

Radical Reactions for the Synthesis of 3-Substituted Chroman-4-ones. (2025). Request PDF. Retrieved from [Link]

-

Friden-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Available from: [Link]

-

de Oliveira, V. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5643. Available from: [Link]

-

Chromanone and flavanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Li, Y., et al. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation. Frontiers in Chemistry, 10, 1048386. Available from: [Link]

-

de Souza, A. C. B., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(17), 5343. Available from: [Link]

-

Chaudhary, P., & Kumar, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Molecular Structure, 1245, 131075. Available from: [Link]

-

Kupcewicz, B., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(23), 5776. Available from: [Link]

-

¹H- and ¹³C-NMR for - Rsc.org. Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Diana, E. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available from: [Link]

-

Wang, Z., & Li, C. J. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3381. Available from: [Link]

-

Reactions of organocopper reagents. Wikipedia. Retrieved from [Link]

-

Michael Addition Reaction Mechanism. (2020). Chemistry Steps. Retrieved from [Link]

-

Conjugate additions of organocuprates to a 3-methylene-6-isopropyldiketopiperazine acceptor for the asymmetric synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

How can this reaction happen? I thought Grignard Reagent attacks ketone first?. Reddit. Retrieved from [Link]

-

Li, Y., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2133. Available from: [Link]

-

Fabian, M., & An, J. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(3), 359. Available from: [Link]

-

1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. Retrieved from [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 8. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-chemistry.org [organic-chemistry.org]

Application Notes & Protocols: Leveraging 3-Bromo-6-methylchroman-4-one for the Strategic Synthesis of Chromones

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The efficient synthesis of chromone derivatives is therefore a critical endeavor for drug discovery and development. This document provides a detailed guide for researchers on the strategic use of 3-bromo-6-methylchroman-4-one, a key synthetic intermediate, for the preparation of 6-methyl substituted chromones. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Chroman-4-one to Chromone Synthetic Strategy

Chroman-4-ones are heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring.[3] They differ from their aromatic counterparts, chromones, by the absence of a C2-C3 double bond.[3] This structural difference is the basis of a powerful synthetic strategy: the conversion of a saturated chroman-4-one core into an unsaturated chromone system.

3-Bromo-6-methylchroman-4-one serves as an ideal precursor for this transformation. The bromine atom at the C3 position is a key functional handle that facilitates an elimination reaction to introduce the required C2-C3 double bond, thus forming the aromatic pyranone ring of the chromone. This approach offers a reliable and modular route to access a variety of substituted chromones.

Synthesis of the Key Intermediate: 3-Bromo-6-methylchroman-4-one

The journey begins with the synthesis of the brominated intermediate itself. The most common and effective method is the direct α-bromination of the parent ketone, 6-methylchroman-4-one. This reaction proceeds via an acid-catalyzed enol intermediate, which acts as a nucleophile to attack an electrophilic bromine source.[4] While elemental bromine can be used, copper(II) bromide (CuBr₂) is often preferred as it is a solid that is easier to handle and can lead to cleaner reactions with fewer side products.[5]

The mechanism involves the coordination of the Lewis-acidic copper to the carbonyl oxygen, which increases the acidity of the α-proton. A bromide ligand can then abstract this proton, forming a copper enolate. A second equivalent of CuBr₂ then delivers the electrophilic bromine to the enol, yielding the α-brominated product.[5]

Diagram 1: Synthesis of 3-Bromo-6-methylchroman-4-one

Caption: General workflow for dehydrobromination.

Advanced Synthetic Utility

The utility of this pathway extends beyond the synthesis of simple 6-methylchromone. The resulting chromone is a versatile building block for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. While the initial 3-bromo-chroman-4-one is primed for elimination, a related intermediate, a 3-bromo-chromone, is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings. [6]This allows for the introduction of diverse aryl, vinyl, and alkynyl groups at the C3 position, dramatically expanding the chemical space accessible from the initial intermediate.

Diagram 3: Expanded Synthetic Potential

Caption: Strategic overview of synthetic pathways.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-methylchroman-4-one

Materials:

-

6-Methylchroman-4-one (1.0 equiv)

-

Copper(II) Bromide (CuBr₂) (2.2 equiv)

-

Ethyl Acetate

-

Chloroform (for some procedures, though ethyl acetate alone is often sufficient and greener) [5]* Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-